
(4-isopropylbenzyl)(2-methoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-isopropylbenzyl)(2-methoxyphenyl)amine, also known as para-methoxymethamphetamine (PMMA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that has gained popularity in the recreational drug market due to its psychoactive effects. However, this drug is not approved for medical use and is considered dangerous due to its potential for toxicity and overdose.
Scientific Research Applications
PMMA has been the subject of several scientific studies aimed at understanding its effects on the body and brain. One such study investigated the pharmacokinetics and metabolism of PMMA in rats and found that it is rapidly absorbed and metabolized in the liver. Another study explored the effects of PMMA on the release of neurotransmitters in the brain and found that it increases the release of dopamine, norepinephrine, and serotonin.
Mechanism of Action
PMMA acts as a stimulant by increasing the levels of neurotransmitters in the brain. It does this by blocking the reuptake of dopamine, norepinephrine, and serotonin, which are responsible for regulating mood, appetite, and other physiological functions. This results in an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The use of PMMA can have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. In high doses, PMMA can cause seizures, coma, and even death due to its potential for toxicity and overdose.
Advantages and Limitations for Lab Experiments
PMMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a tool to study the effects of neurotransmitters on the brain. However, its potential for toxicity and overdose makes it unsuitable for use in clinical trials or human studies.
Future Directions
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the same neurotransmitter systems as PMMA but with fewer side effects and less potential for toxicity. Another area of interest is the development of new methods for detecting and treating PMMA overdose and toxicity. Additionally, further research is needed to understand the long-term effects of PMMA use on the brain and body.
Synthesis Methods
PMMA is synthesized through a complex chemical process involving the reaction of an isopropylbenzyl compound with an anisaldehyde compound in the presence of a reducing agent. The resulting product is a white crystalline powder that is highly soluble in water and other solvents.
properties
IUPAC Name |
2-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)15-10-8-14(9-11-15)12-18-16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPMMZUTVGFDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(propan-2-yl)benzyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

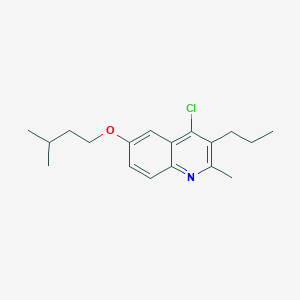
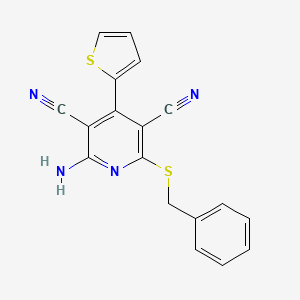
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)
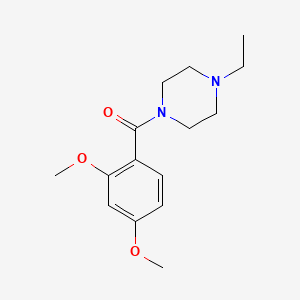
![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)
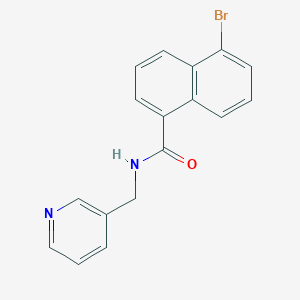
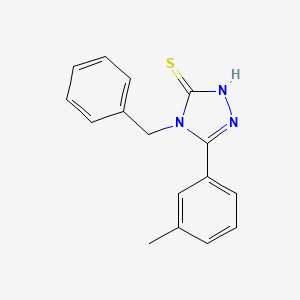




![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)

